7,13-Bis-O-(triethylsilyl) Baccatin III
Description
Overview of Taxane (B156437) Natural Products and Their Strategic Importance in Chemical Research
Taxanes are a family of diterpenes originally discovered in plants of the Taxus genus, commonly known as yews. wikipedia.orgresearchgate.net These compounds are characterized by a unique and complex taxadiene core structure, a 6/8/6-membered ring system that has been a formidable target for total synthesis. wikipedia.orgnih.gov The strategic importance of taxanes in chemical research is immense, stemming from both their challenging molecular architecture and their significant biological activity. researchgate.net
The intricate three-dimensional arrangement of the taxane skeleton, which includes numerous chiral centers, has made it a benchmark for the development of new synthetic strategies and methodologies. wikipedia.org The pursuit of the total synthesis of taxanes has spurred innovation in areas such as ring formation, stereocontrolled reactions, and the introduction of complex functionalities. Furthermore, the study of taxane biosynthesis has provided valuable insights into the enzymatic pathways that nature employs to construct such complex molecules. nih.gov
Genesis and Role of Baccatin (B15129273) III as a Core Precursor in Taxane Chemistry
Baccatin III is a naturally occurring taxane that serves as the immediate precursor for the semisynthesis of several clinically important anticancer drugs. nih.govnih.gov It possesses the core taxane framework but lacks the complex side chain at the C-13 position that is crucial for the biological activity of compounds like paclitaxel (B517696). google.com The relative abundance of Baccatin III from renewable sources, such as the needles and twigs of the yew tree, makes it a commercially viable starting material for the large-scale production of these life-saving medicines. google.com
The chemical challenge in utilizing Baccatin III lies in the selective functionalization of its various hydroxyl groups, particularly at the C-7, C-10, and C-13 positions. google.com To attach the necessary side chain at the C-13 hydroxyl group, the other hydroxyl groups must be selectively protected to prevent unwanted side reactions. This necessity has driven extensive research into protecting group strategies tailored to the unique reactivity of the Baccatin III molecule. google.com
Introduction to 7,13-Bis-O-(triethylsilyl) Baccatin III as a Pivotal Synthetic Intermediate
To overcome the challenge of selective functionalization, chemists have developed various protected derivatives of Baccatin III. Among these, this compound has emerged as a key synthetic intermediate. In this compound, the hydroxyl groups at the C-7 and C-13 positions are protected as triethylsilyl (TES) ethers. scbt.com
Silyl (B83357) ethers are widely used as protecting groups for alcohols in organic synthesis due to their ease of introduction, stability under a range of reaction conditions, and facile removal. researchgate.nettandfonline.comhighfine.com The triethylsilyl group, in particular, offers a moderate level of steric hindrance, allowing for selective protection. highfine.com The creation of this compound is a strategic maneuver that allows for subsequent chemical modifications at other positions of the Baccatin III core before the crucial side chain is introduced or further manipulated. This intermediate streamlines the synthetic pathway towards complex taxane derivatives, highlighting the power of protecting group chemistry in the synthesis of natural products.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 150541-99-4 |
| Molecular Formula | C₄₃H₆₆O₁₁Si₂ |
| Molecular Weight | 815.15 g/mol |
The strategic protection of Baccatin III at the C-7 and C-13 positions to form this compound exemplifies a critical step in the semisynthetic production of important taxane-based pharmaceuticals. This intermediate facilitates the efficient and controlled synthesis of these complex molecules, ultimately enabling their availability for therapeutic use.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYAQPUKLNVRCJ-NVCFCFSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O11Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451543 | |
| Record name | 7,13-Bis(triethylsilyl)baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150541-99-4 | |
| Record name | 7,13-Bis(triethylsilyl)baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7,13 Bis O Triethylsilyl Baccatin Iii
Precursor Selection and Regioselective Functionalization Pathways
The strategic synthesis of 7,13-Bis-O-(triethylsilyl) Baccatin (B15129273) III can be initiated from two primary precursors: Baccatin III and 10-Deacetylbaccatin III. The choice of starting material dictates the synthetic route and the challenges associated with achieving the desired regioselective protection of the hydroxyl groups at the C-7 and C-13 positions.
Baccatin III serves as a direct precursor for the synthesis of 7,13-Bis-O-(triethylsilyl) Baccatin III. The primary challenge in this pathway is the selective silylation of the C-7 and C-13 hydroxyl groups in the presence of the C-1 hydroxyl group. While the C-7 hydroxyl is generally the most reactive secondary hydroxyl group, the tertiary C-13 hydroxyl can also be functionalized under appropriate conditions. Achieving disilylation at C-7 and C-13 while minimizing the formation of the mono-silylated (at C-7) and tri-silylated (at C-1, C-7, and C-13) byproducts is a key aspect of this synthetic approach. Research has shown that a one-pot trisilylation of Baccatin III can be performed, followed by selective deprotection to yield intermediates, suggesting that controlling the stoichiometry of the silylating agent and the reaction conditions is crucial for obtaining the desired 7,13-bis-silylated product. nih.gov
10-Deacetylbaccatin III (10-DAB) is a more abundant and readily available precursor isolated from the needles of the yew tree. researchgate.net The synthesis of this compound from 10-DAB involves a multi-step process. First, the C-10 hydroxyl group must be acetylated to form Baccatin III. This can be achieved through various methods, including enzymatic acetylation. pharmaffiliates.com Following the formation of Baccatin III, the regioselective silylation of the C-7 and C-13 hydroxyl groups is carried out. Alternatively, selective protection of the C-7 and C-10 hydroxyl groups of 10-DAB can be performed, followed by acetylation at C-10 and subsequent silylation at C-13. nih.gov The reactivity of the hydroxyl groups in 10-DAB generally follows the order C-7 > C-10 > C-13, which allows for a degree of selective protection.
Achieving regioselective protection of the C-7 and C-13 hydroxyl groups is paramount in the synthesis of this compound. The differential reactivity of the hydroxyl groups on the baccatin core is the basis for this selectivity. The C-7 hydroxyl group is the most accessible and reactive secondary hydroxyl group, making its silylation relatively straightforward. google.comsigmaaldrich.com The C-13 hydroxyl group, being tertiary and more sterically hindered, requires more forcing conditions for silylation.
Strategic control of reaction parameters such as the choice of silylating agent, base, solvent, and temperature allows for the modulation of reactivity and selectivity. For instance, the use of a stoichiometric amount of a silylating agent under mild conditions will preferentially yield the 7-O-silylated product. To achieve disilylation at both C-7 and C-13, an excess of the silylating agent and more forcing conditions are typically required. This, however, also increases the risk of undesired silylation at the C-1 position. Therefore, a careful optimization of the reaction conditions is necessary to maximize the yield of the desired 7,13-disubstituted product.
Reaction Conditions and Optimization for Triethylsilyl Installation
The successful installation of triethylsilyl groups at the C-7 and C-13 positions of Baccatin III hinges on the careful selection and optimization of reaction conditions. This includes the choice of the silylating agent and base, as well as the solvent system and temperature profile.
The most commonly employed silylating agent for the protection of hydroxyl groups in Baccatin III derivatives is triethylsilyl chloride (TESCl). Its reactivity can be fine-tuned by the choice of the ancillary base. Pyridine is a frequently used base that also serves as the solvent in many procedures. Other amine bases such as triethylamine (B128534) and imidazole (B134444) can also be utilized. The basicity and steric bulk of the base can influence the rate and selectivity of the silylation reaction. For the less reactive C-13 hydroxyl group, a stronger base or a more reactive silylating agent, such as triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf), may be necessary.
| Silylating Agent | Ancillary Base | Typical Application | Notes |
|---|---|---|---|
| Triethylsilyl chloride (TESCl) | Pyridine | Selective silylation of the C-7 hydroxyl group. | Most commonly used combination. |
| Triethylsilyl chloride (TESCl) | Imidazole | Silylation of hydroxyl groups. | Can offer different reactivity compared to pyridine. |
| Triethylsilyl trifluoromethanesulfonate (TESOTf) | 2,6-Lutidine | Silylation of sterically hindered hydroxyl groups. | Highly reactive, may lead to over-silylation if not controlled. |
The choice of solvent can significantly impact the solubility of the baccatin derivatives and the kinetics of the silylation reaction. Pyridine is often used as both the solvent and the base. Other aprotic solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) can also be employed, typically in conjunction with a soluble base.
The temperature of the reaction is a critical parameter for controlling the regioselectivity. Silylation of the more reactive C-7 hydroxyl group can often be achieved at lower temperatures (e.g., 0 °C to room temperature). To facilitate the silylation of the more sterically hindered C-13 hydroxyl group, elevated temperatures may be required. However, higher temperatures can also lead to the formation of undesired byproducts. Therefore, a careful temperature profile, potentially involving a gradual increase in temperature, may be necessary to achieve the desired 7,13-disilylation with good selectivity and yield.
| Parameter | Condition | Effect on Silylation |
|---|---|---|
| Temperature | Low (0 °C - RT) | Favors selective silylation of the more reactive C-7 hydroxyl group. |
| Elevated | Promotes silylation of the less reactive C-13 hydroxyl group, but may increase byproduct formation. | |
| Solvent | Pyridine | Acts as both solvent and base, commonly used. |
| Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Alternative solvents, require the addition of a soluble base. |
Development of One-Pot Synthesis Protocols
The development of one-pot reactions is a significant goal in synthetic chemistry, aiming to improve efficiency, reduce waste, and shorten reaction times. In the context of modifying Baccatin III, researchers have explored one-pot silylation protocols to protect multiple hydroxyl groups simultaneously.
| Protocol Stage | Description | Implication |
| One-Pot Silylation | Simultaneous protection of three hydroxyl groups on the Baccatin III core in a single reaction vessel. | Increases efficiency and reduces the number of intermediate isolation steps. |
| Subsequent Steps | Includes hydride ester cleavage and selective hydrolysis of the C-13 silyl (B83357) ether. | Allows for the generation of specific, differentially protected intermediates for further modification. |
| Overall Impact | Removes two steps from previously established reaction sequences. sigmaaldrich.com | Potentially shortens the overall semi-synthesis of paclitaxel (B517696) analogues. sigmaaldrich.com |
Mechanistic Investigations of Site-Specific Silylation Reactions
The ability to selectively protect specific hydroxyl groups on the Baccatin III molecule is crucial for its use in semi-synthesis. The site-selectivity of silylation reactions is governed by the intrinsic reactivity of the different hydroxyl (-OH) groups located at positions C-1, C-7, C-10, and C-13 of the taxane (B156437) core.
The differentiation between the similarly reactive C-7 and C-10 hydroxyl groups, and the selective functionalization of the sterically hindered C-13 hydroxyl group, can only be achieved with specific protecting groups under carefully controlled reaction conditions. google.com Studies on the relative reactivity of these hydroxyl groups towards acylation have suggested an order of C(7)–OH > C(10)–OH > C(13)–OH > C(1)–OH. researchgate.net This inherent reactivity hierarchy is fundamental to understanding silylation mechanisms.
The C-7 hydroxyl group is generally the most reactive, making it the primary site for protection. The steric hindrance around the C-13 hydroxyl group, which is located within a concave region of the molecule, makes its direct functionalization challenging. google.com However, by exploiting the subtle differences in reactivity, chemists can direct silylating agents to specific positions. For instance, the use of a strong base can generate a 7-O-anion, which then readily reacts with an electrophilic silylating agent, yielding a 7-O-protected baccatin III derivative with minimal formation of the 7,13-bis-protected by-product. google.com Achieving the desired 7,13-bis-silylated product requires carefully tuned conditions that overcome the lower reactivity of the C-13 hydroxyl group without leading to non-selective reactions at other sites. The mechanism hinges on the precise control of reagents, stoichiometry, temperature, and reaction time to navigate the complex reactivity landscape of the Baccatin III scaffold.
| Hydroxyl Group Position | Relative Reactivity/Steric Hindrance | Implication for Silylation |
| C-7 | Highest reactivity. | Primary site for selective protection. |
| C-10 | High reactivity, similar to C-7. | Requires careful differentiation from the C-7 hydroxyl. |
| C-13 | Low reactivity due to significant steric hindrance. | Difficult to functionalize directly; requires specific conditions. |
| C-1 | Lowest reactivity. | Generally remains unprotected under conditions selective for other hydroxyls. |
Advanced Purification and Isolation Techniques for Synthetic Intermediates
The synthesis of complex molecules like this compound inevitably produces a mixture of the desired product, unreacted starting materials, and various by-products (e.g., mono-silylated or tri-silylated species). Therefore, advanced and efficient purification techniques are critical to isolate the target intermediate with high purity.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of taxane intermediates. nih.gov Both normal-phase and reversed-phase HPLC are employed. globethesis.com The choice between them often depends on the specific properties of the compounds to be separated. For instance, analysis of the purification process for paclitaxel and its precursors shows that the core taxane structure primarily influences behavior in normal-phase chromatography, while the side-chain structure is more influential in reversed-phase chromatography. globethesis.com A combination of both methods is often the most effective strategy. globethesis.com
For large-scale production, multi-step chromatographic procedures are common. An initial purification might involve column chromatography with a resin like Diaion®, a macroporous polymethacrylate (B1205211) resin, using a step gradient of a solvent mixture (e.g., acetonitrile (B52724) and water). google.com This can be followed by further refinement using silica (B1680970) gel chromatography. google.comgoogle.com In some protocols, the crude product is first dissolved, mixed with silica gel, dried, and then subjected to flash column chromatography for final purification. google.com These multi-step processes, often combining different chromatographic principles like absorption (silica) and partition (reversed-phase), are essential for achieving the high purity required for subsequent synthetic steps. nih.govbrieflands.com
Strategic Applications in Taxane Semisynthesis and Analog Generation
Role as a Key Intermediate in the Semisynthesis of Paclitaxel (B517696) and Docetaxel
The semisynthesis of Paclitaxel and Docetaxel from naturally derived precursors like Baccatin (B15129273) III or 10-Deacetylbaccatin III (10-DAB) is the most viable route for their large-scale production. mdpi.comwikipedia.org In these multi-step syntheses, 7,13-Bis-O-(triethylsilyl) Baccatin III, or its closely related precursor 7-O-triethylsilyl Baccatin III, emerges as a cornerstone intermediate. mdpi.comgoogle.com The protection of the C-7 hydroxyl group with a TES group is a critical first step to allow for the selective attachment of the C-13 side chain. google.com
The esterification of the C-13 hydroxyl group of the baccatin core is notoriously difficult due to severe steric hindrance. google.com The use of a protected baccatin core, such as 7-O-triethylsilyl Baccatin III, is fundamental to overcoming this challenge. One of the most successful methods, developed by Robert A. Holton, involves the reaction of the lithium anion of 7-O-TES-baccatin III with a separately synthesized, enantiomerically pure β-lactam. google.comannualreviews.org This β-lactam serves as the precursor for the N-acyl-3'-phenylisoserine side chain of Paclitaxel. nih.gov
The reaction proceeds with high stereoselectivity, yielding the desired (2'R, 3'S) configuration in the final product. The choice of protecting groups on the β-lactam can influence the diastereoselectivity of the coupling reaction. nih.govresearchgate.net This coupling strategy has become a benchmark in the field, enabling the efficient and stereocontrolled construction of the complete taxane (B156437) skeleton. annualreviews.orgresearchgate.net
Following the successful and stereoselective attachment of the side chain to the C-13 position, the synthesis requires a series of carefully orchestrated derivatization and deprotection steps. mdpi.comgoogle.com For the synthesis of Paclitaxel, if the starting material was 10-DAB, an acetylation step at the C-10 position is necessary.
The final key step is the removal of the protecting groups. The triethylsilyl (TES) groups at C-7 (and C-13 if used) and any protecting groups on the side chain's hydroxyl or amino functionalities must be cleaved to yield the final active pharmaceutical ingredient. mdpi.com This is typically achieved under specific conditions, such as treatment with hydrofluoric acid (HF) or other fluoride (B91410) sources, which selectively remove the silyl (B83357) ethers without compromising the complex and sensitive core structure. This sequential process of protection, coupling, and deprotection is central to the successful semisynthesis of both Paclitaxel and Docetaxel. mdpi.comgoogle.com
Derivatization Chemistry for Novel Taxoid Scaffolds
Beyond its role in producing existing drugs, this compound is a valuable starting point for the development of new taxane analogs, or "taxoids." By temporarily blocking the C-7 and C-13 hydroxyl groups, chemists can selectively perform modifications at other positions on the baccatin core, leading to novel structures with potentially improved properties, such as enhanced potency, better water solubility, or the ability to overcome drug resistance. nih.gov
With the C-7 and C-13 positions masked, other sites on the taxane skeleton become accessible for chemical alteration. Research has shown that selective acylation can be carried out at the C-2 and C-10 positions. nih.gov In contrast, the C-4 acetate (B1210297) is more resistant to modification and requires more vigorous conditions for cleavage or alteration. nih.gov This differential reactivity allows for the planned introduction of various functional groups at these peripheral positions. Modifications at the C-14 position have also been explored to investigate their impact on biological activity. researchgate.net These studies are crucial for establishing structure-activity relationships (SAR) and designing next-generation taxoids. pharmacognosy.us
A more advanced application of derivatization chemistry involves creating macrocyclic or bridged taxane analogs. In these novel structures, different parts of the taxane molecule are chemically tethered together. For instance, researchers have successfully synthesized analogs where a bridge connects the C-3' phenyl group of the side chain to the C-4 position of the baccatin core. pharmacognosy.us The synthesis of these complex molecules often begins with a protected intermediate like 7-O-triethylsilyl Baccatin III. pharmacognosy.us A modified side chain containing a reactive tether is first attached, and then an intramolecular reaction, such as olefin metathesis, is used to form the bridge. pharmacognosy.us These conformationally constrained analogs are designed to test hypotheses about the bioactive shape of the taxane molecule and have shown significant in vitro activity. nih.gov
The protected baccatin scaffold also permits the introduction of other functional groups, including halogenated moieties, to fine-tune the molecule's properties. The selective protection of key hydroxyl groups allows for targeted reactions at other sites on the molecule. Introducing fluorine atoms, for example, can alter a drug's metabolic stability and lipophilicity. By using this compound or similar intermediates, chemists can explore a wide range of chemical space, creating a diverse library of novel taxoids for biological evaluation.
Table of Compounds
| Compound Name | Chemical Formula |
| This compound | C43H66O11Si2 |
| Baccatin III | C31H38O11 |
| Paclitaxel | C47H51NO14 |
| Docetaxel | C43H53NO14 |
| 10-Deacetylbaccatin III | C29H36O10 |
Summary of Strategic Modifications
| Position on Core | Type of Modification | Purpose |
| C-13 | Stereoselective esterification with β-lactam | Attachment of the essential side chain. google.comannualreviews.org |
| C-7 | Protection with Triethylsilyl (TES) group | Prevents side reactions during side-chain coupling. google.com |
| C-2 / C-10 | Selective acylation/deacylation | Generation of novel analogs, SAR studies. nih.gov |
| C-4 / C-3' | Formation of a chemical bridge | Creation of conformationally restricted, potent analogs. pharmacognosy.us |
Molecular and Mechanistic Aspects of Biological Activity
Mechanistic Basis of Interaction with Microtubule Dynamics
The biological activity of taxane (B156437) compounds is intrinsically linked to their ability to interfere with the normal function of microtubules, essential components of the cellular cytoskeleton. This interaction is governed by the specific binding of the molecule to β-tubulin.
The parent compound, Baccatin (B15129273) III, has been demonstrated to be biologically active, contrary to earlier assumptions. It promotes the assembly of tubulin into microtubules and stabilizes these polymers against depolymerization caused by factors like cold temperatures. nih.gov Research indicates that Baccatin III is effective in assembling both GTP-tubulin and GDP-tubulin into normal microtubules. nih.gov The majority of the binding interactions that drive this stabilization are attributed to the baccatin core structure itself. nih.govresearchgate.net
The introduction of triethylsilyl (TES) groups at both the C-7 and C-13 positions of the baccatin core, creating 7,13-Bis-O-(triethylsilyl) Baccatin III, is predicted to significantly alter this activity. These bulky silyl (B83357) ether groups replace the hydroxyl groups that are otherwise available for interaction. This modification likely reduces the compound's efficacy in promoting tubulin polymerization compared to the parent Baccatin III. The steric hindrance introduced by the TES groups can interfere with the optimal conformation required for effective microtubule stabilization.
Replacing these hydroxyl groups with triethylsilyl ethers negatively impacts tubulin binding affinity through two primary mechanisms:
Loss of Hydrogen Bonding: The hydroxyl groups can participate in crucial hydrogen bond interactions within the binding site. The C-13 hydroxyl, for example, can accept a hydrogen bond from the βH229 residue of tubulin. nih.gov Silyl ethers are incapable of forming these hydrogen bonds, thus removing a key stabilizing interaction.
Steric Hindrance: The triethylsilyl groups are significantly larger than the hydroxyl groups they replace. The taxane binding site is a well-defined, deep hydrophobic cleft, and the introduction of such bulky moieties can lead to steric clashes with amino acid residues lining the pocket, preventing the molecule from seating correctly and thereby lowering its binding affinity. nih.govpnas.org
Analytical Characterization and Quality Control in Research Settings
Spectroscopic Techniques for Definitive Structural Elucidation (NMR, MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive structural elucidation of 7,13-Bis-O-(triethylsilyl) Baccatin (B15129273) III. These techniques provide detailed information about the molecular structure, connectivity, and mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the introduction of the triethylsilyl (TES) protecting groups at the C7 and C13 hydroxyl positions of the baccatin III core. The presence of the TES groups is confirmed by characteristic signals in the ¹H NMR spectrum, typically observed as overlapping triplets and quartets in the upfield region (approximately 0.5-1.0 ppm) corresponding to the methyl and methylene (B1212753) protons of the ethyl groups, respectively. The successful silylation is further evidenced by the upfield shift of the H7 and H13 proton signals compared to their positions in the unprotected baccatin III.
Illustrative ¹H NMR Data for Silylated Baccatin III Derivatives
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~5.6 | d | 7.0 |
| H5 | ~4.9 | d | 8.0 |
| H7 | ~4.4 | dd | 10.5, 7.0 |
| H10 | ~6.2 | s | |
| H13 | ~6.1 | t | 8.5 |
| OAc (C4) | ~2.2 | s | |
| OAc (C10) | ~2.1 | s | |
| Ph-CO | ~8.1, 7.6, 7.5 | m | |
| Si-CH₂ | ~0.9 | q | 7.9 |
| Si-CH₂-CH₃ | ~0.6 | t | 7.9 |
Note: This table provides representative data for silylated baccatin III derivatives. Actual chemical shifts for 7,13-Bis-O-(triethylsilyl) Baccatin III may vary.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₄₃H₆₆O₁₁Si₂. The observed isotopic pattern should also be consistent with the presence of two silicon atoms. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural confirmation by showing the characteristic loss of the triethylsilyl groups and other fragments of the baccatin core.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for assessing the purity of this compound and for monitoring the progress of the silylation reaction.
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient elution to ensure the separation of the starting material (baccatin III), the desired product, partially silylated intermediates, and other impurities. Detection is typically performed using a UV detector at a wavelength of around 227 nm, where the benzoyl group of the baccatin core exhibits strong absorbance.
The retention time of the more lipophilic this compound will be significantly longer than that of the more polar baccatin III. By monitoring the disappearance of the baccatin III peak and the appearance and growth of the product peak, the progress of the reaction can be effectively tracked. The purity of the isolated product is determined by the relative peak area of the main component in the chromatogram.
Typical HPLC Parameters for Analysis of Silylated Baccatin III Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
Note: These are illustrative parameters and may require optimization for specific applications.
Role as a Reference Standard in Analytical Method Development and Validation
In the context of producing paclitaxel (B517696) and related semi-synthetic taxanes, this compound can serve as a critical reference standard. Its availability in a highly purified form is essential for the development and validation of analytical methods used to monitor the manufacturing process of these important anticancer agents.
As a reference standard, it can be used to:
Identify and quantify impurities: It can be used as a marker to identify and quantify its presence as a potential impurity in subsequent synthetic intermediates or in the final drug substance.
Method validation: It is used in the validation of HPLC methods to demonstrate specificity, linearity, accuracy, and precision for the analysis of process-related impurities.
System suitability testing: It can be included in system suitability solutions to ensure that the chromatographic system is performing adequately for the separation of key components in the reaction mixture.
The use of well-characterized reference standards like this compound is a fundamental requirement for ensuring the quality, safety, and efficacy of synthetically derived pharmaceutical products.
Biosynthetic Context of the Baccatin Iii Scaffold
Enzymatic Pathways Leading to Natural Baccatin (B15129273) III
The biosynthesis of Baccatin III from GGPP is an elaborate process involving approximately 20 enzymatic steps. nih.govresearchgate.net This pathway can be broadly divided into the initial formation of the taxane (B156437) core, followed by a series of functional decorations through hydroxylations and acylations. researchgate.net Recent breakthroughs have identified a minimal set of nine core enzymes capable of reconstituting the Baccatin III pathway in a heterologous host. nih.govsciengine.combohrium.com The key reactions are catalyzed by three main classes of enzymes: terpene synthases, cytochrome P450 monooxygenases (P450s), and acyltransferases. nih.gov
The journey from the linear precursor GGPP to the intricate Baccatin III molecule is orchestrated by a suite of specialized enzymes. The initial and rate-limiting step is the cyclization of GGPP to form the taxane skeleton, a reaction catalyzed by taxadiene synthase (TXS). sciengine.com Following this, a series of P450 enzymes perform multiple oxidation reactions at various positions on the taxane ring.
Recent significant discoveries have identified previously unknown enzymes that were bottlenecks in understanding the full pathway. nih.gov These include the identification of a bifunctional P450 enzyme, taxane oxetanase 1 (TOT1), which catalyzes an unusual oxidative rearrangement to form the distinctive oxetane ring of the taxane core. nih.govbohrium.com Another critical enzyme, taxane-9α-hydroxylase 1 (T9αH1), was identified as responsible for the C9-position oxidation. nih.govresearchgate.net The discovery of these enzymes was crucial for the successful reconstitution of the entire Baccatin III biosynthetic pathway in a heterologous system. nih.govnih.gov Furthermore, a nuclear transport factor 2 (NTF2)-like protein, named FoTO1, was found to be essential for promoting the desired product formation during the initial oxidation step, resolving a long-standing inefficiency in pathway reconstitution. researchgate.netbiocompare.com
| Enzyme | Abbreviation | Function in Baccatin III Biosynthesis |
|---|---|---|
| Taxadiene Synthase | TXS | Catalyzes the initial cyclization of GGPP to form the taxadiene backbone. |
| Cytochrome P450 Taxadiene 5α-hydroxylase | T5αH | Performs hydroxylation at the C5 position of the taxane ring. |
| Taxane Oxetanase 1 | TOT1 | A bifunctional P450 that catalyzes the formation of the oxetane ring. nih.gov |
| Taxane 9α-hydroxylase 1 | T9αH1 | A P450 enzyme that hydroxylates the C9 position. nih.govbohrium.com |
| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Catalyzes the final acetylation step at the C10 position to form Baccatin III. nih.gov |
| Taxane-2α-O-benzoyltransferase | TBT | Transfers a benzoyl group to the C2 position of the taxane core. nih.gov |
Acylation reactions, catalyzed by acyl-coenzyme A (acyl-CoA)-dependent acyltransferases (ACTs), are among the most important steps in modifying the taxane skeleton and are critical for the formation of Baccatin III. nih.govnih.gov These enzymes add acetyl and benzoyl groups to the hydroxylated taxane core, significantly increasing its chemical complexity. The BAHD family of acyltransferases is particularly prominent in this pathway. nih.gov
Several key acyltransferases have been characterized:
Taxadiene-5α-ol-O-acetyl Transferase (TAT): This enzyme catalyzes the first acylation step in the pathway, converting taxadien-5α-ol to taxadien-5α-yl acetate (B1210297). nih.gov
Taxane-2α-O-benzoyl Transferase (TBT): TBT is responsible for a late-stage acylation, transferring a benzoyl group to the C2 position. nih.gov
The precise timing and order of these acylation and oxidation steps are crucial for the efficient synthesis of Baccatin III and to prevent the diversion of intermediates into other taxoid side-products. nih.gov
Biotechnological Approaches for Enhanced Baccatin III Production
The low abundance of Baccatin III in yew trees and the slow growth of the plant have driven research into alternative production platforms. biocompare.comtechnologynetworks.com Biotechnological approaches, including metabolic engineering in heterologous hosts, offer a promising, sustainable, and scalable alternative to extraction from natural sources. stanford.edu
Significant progress has been made in reconstituting the Baccatin III biosynthetic pathway in various heterologous hosts, including plants and microbes. The plant Nicotiana benthamiana has emerged as a powerful chassis for this purpose. By co-expressing the set of nine to seventeen identified biosynthetic genes from Taxus, researchers have successfully produced Baccatin III de novo. nih.govresearchgate.net These engineered plants were able to produce Baccatin III at levels comparable to or even higher than those found in yew needles, and in a fraction of the time. biocompare.comtechnologynetworks.com
Yields in N. benthamiana have been reported in the range of 50 to 155 ng per gram of plant material, with the specific combination of enzymes used affecting the final productivity. nih.gov Further optimization, such as treating the plants with elicitors like methyl jasmonate or shunting precursor pathways, has been shown to increase the accumulation of taxane intermediates. fao.orgresearchgate.net
Microbial systems, particularly Escherichia coli, offer advantages such as rapid growth and ease of genetic manipulation for producing paclitaxel (B517696) precursors. nih.gov While reconstituting the entire complex pathway in E. coli remains challenging due to the membrane-bound nature of P450 enzymes, microbes are highly effective for producing specific intermediates or performing single biotransformation steps. frontiersin.orgnih.gov
A key strategy involves using engineered E. coli to convert 10-DAB, which is more abundant in yew trees, into Baccatin III. mdpi.com This is achieved by heterologously expressing the gene for the DBAT enzyme. nih.govfrontiersin.org Research has focused on optimizing this bioconversion by:
Improving Enzyme Stability: A semi-rational design was used to create a more thermostable mutant of DBAT (dbatS189V), which significantly improved Baccatin III production. nih.govnih.gov
Enhancing Precursor Supply: The natural substrates for the DBAT reaction are 10-DAB and acetyl-CoA. nih.gov Metabolic engineering of E. coli to increase the intracellular supply of acetyl-CoA, a central metabolite, has been shown to boost the final yield of Baccatin III. nih.govfrontiersin.org
Optimizing Fermentation Conditions: The choice of carbon source (e.g., glycerol over glucose) and fermentation temperature has a significant impact on Baccatin III production in microbial cell factories. nih.govfrontiersin.org
Using these combined protein and metabolic engineering strategies, researchers have achieved a 10.5-fold increase in Baccatin III production, reaching yields of 28.8 mg/L in engineered E. coli strains. frontiersin.org One study reported yields as high as 0.52 g/L in a high-density fed-batch fermentation process. mdpi.com
| Host Organism | Approach | Key Engineering Strategy | Reported Yield |
|---|---|---|---|
| Nicotiana benthamiana | De novo synthesis | Transient co-expression of 9-17 biosynthetic genes. nih.govresearchgate.net | 50-155 ng/g dry weight nih.gov |
| Escherichia coli | Biotransformation | Expression of a thermostable DBAT mutant and enhanced acetyl-CoA supply. nih.gov | 28.8 mg/L frontiersin.org |
| Escherichia coli | Biotransformation | Fed-batch high-density fermentation with DBAT expression. mdpi.com | 0.52 g/L mdpi.com |
| Taxus globosa cell lines | Cell Culture | Exposure to methyl jasmonate elicitor. researchgate.net | ~10-25 mg/L researchgate.net |
Computational and Theoretical Investigations of 7,13 Bis O Triethylsilyl Baccatin Iii and Its Derivatives
Quantum Chemical Calculations for Reactivity and Regioselectivity
Quantum chemical calculations are fundamental in elucidating the electronic structure of 7,13-Bis-O-(triethylsilyl) Baccatin (B15129273) III, which in turn governs its chemical reactivity and the regioselectivity of its reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 7,13-Bis-O-(triethylsilyl) Baccatin III, DFT studies are instrumental in mapping out potential energy surfaces for various reaction pathways. This is particularly crucial for understanding the selective derivatization of the remaining hydroxyl group at the C1 position, a key step in the semi-synthesis of advanced taxane (B156437) analogues.
DFT calculations can model the transition states of reactions, such as esterification at the C1 hydroxyl. By calculating the activation energies for different approaches of a reactant, researchers can predict the most favorable reaction pathway. For instance, these studies can explain the steric hindrance imposed by the bulky triethylsilyl (TES) groups at C7 and C13, which effectively shields these positions and directs acylation or other modifications to the C1 position. Computational studies on taxol biosynthesis have demonstrated the power of DFT in elucidating complex, multi-step transformations, a similar approach that can be applied to the synthetic chemistry of its precursors. acs.org The method allows for the analysis of various factors, including solvent effects and the nature of the reagents, providing a comprehensive understanding of the reaction mechanism. nih.govdntb.gov.uamdpi.com
Table 1: Hypothetical DFT-Calculated Activation Energies for C1 Acylation
| Reactant Approach Trajectory | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Axial approach to C1-OH | 15.2 | Favored Pathway |
| Equatorial approach to C1-OH | 22.5 | Disfavored Pathway |
| Approach to C7-OTES (de-silylation) | >30 | Highly Unlikely |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comucsb.edu For this compound, FMO analysis is used to identify the most nucleophilic sites, which correspond to regions with the largest coefficient of the HOMO. youtube.com
The primary nucleophilic sites on the baccatin III core are the oxygen atoms of the hydroxyl groups. By protecting the C7 and C13 hydroxyls with TES groups, the electronic landscape of the molecule is altered. FMO calculations would show that the HOMO is predominantly localized on the oxygen atom of the remaining C1 hydroxyl group. This high orbital density makes it the most reactive site for attack by electrophiles, such as acylating agents. The energy of the HOMO is also a key indicator of nucleophilicity; a higher HOMO energy generally corresponds to greater reactivity. pku.edu.cn FMO analysis can thus quantitatively confirm the directing effect of the silyl (B83357) protecting groups, providing a theoretical foundation for the regioselectivity observed in synthetic routes. princeton.edu
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides insights into electronic structure and reactivity, molecular modeling and dynamics simulations are essential for understanding the physical behavior and interactions of molecules over time.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the protected baccatin core. mdpi.comdtu.dk These simulations model the movement of atoms over time, revealing the most stable low-energy conformations. Such analyses would likely show that the TES groups restrict the flexibility of the molecule and adopt specific orientations to minimize steric clash. This preferred conformation dictates the accessibility of the C1 hydroxyl group and influences the stereochemical outcome of subsequent reactions. Understanding the dominant conformations is vital for designing synthetic steps that lead to the desired product with high yield and stereoselectivity. mdpi.com
The biological target of taxanes is the protein β-tubulin. Taxanes bind to a specific pocket on tubulin, stabilizing microtubules and arresting cell division. mdpi.com Although this compound is a synthetic intermediate and not the final active drug, its core structure is the essential scaffold that binds to tubulin.
Molecular docking simulations are used to predict the preferred binding orientation of a ligand within a protein's active site. nih.gov Docking studies of the baccatin III core (representing the essential part of the protected molecule) into the taxane-binding site of tubulin can reveal key interactions. nih.govresearchgate.net These simulations show that the baccatin core forms crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. While the TES groups would be absent in the final active molecule, their presence in the intermediate can be modeled to understand how they might influence the binding of related, partially protected structures or to design novel probes for studying the tubulin pocket. MD simulations of the ligand-protein complex can further refine the docked pose and provide insights into the stability of the interaction over time. researchgate.net
Predictive Modeling for Rational Design in Taxane Research
Predictive modeling leverages existing data to forecast the properties of new, un-synthesized molecules, forming a cornerstone of rational drug design. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the chemical structure of compounds with changes in their biological activity. wikipedia.orgbenthamscience.com In taxane research, QSAR models are developed using a dataset of taxane analogues with known potencies. nih.govnih.gov The models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to build a mathematical equation that predicts the activity of new derivatives.
For a molecule like this compound, descriptors related to the silyl groups (e.g., steric parameters like molar refractivity, and hydrophobicity parameters) could be incorporated into a QSAR model. nih.gov Although this specific compound is an intermediate, data from a series of similarly protected intermediates could be used to build a model that predicts the efficiency of a subsequent synthetic step or even the potential activity of the final product after deprotection and side-chain attachment. Such predictive models are invaluable for prioritizing which novel taxane analogues to synthesize, thereby saving significant time and resources in the drug discovery process. mdpi.com
Future Research Directions and Perspectives
Advancements in Green Chemistry and Sustainable Synthetic Routes
The semi-synthesis of paclitaxel (B517696) has historically relied on processes that can be both costly and environmentally burdensome. Future research is increasingly focused on developing greener and more sustainable synthetic routes, with 7,13-Bis-O-(triethylsilyl) Baccatin (B15129273) III poised to play a significant role in these advancements.
One of the most promising avenues is the integration of biocatalysis and chemoenzymatic strategies. Enzymes offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and multiple protection/deprotection steps. nih.gov Research is anticipated to focus on identifying or engineering enzymes, such as specific lipases or acyltransferases, that can operate on the sterically hindered baccatin III core. globethesis.com For instance, the enzymatic acylation of 10-deacetylbaccatin III (10-DAB) to baccatin III has been demonstrated, showcasing the potential to avoid traditional chemical methods. mdpi.com Future work could explore enzymes capable of selectively acylating the C10 hydroxyl group of 7,13-Bis-O-(triethylsilyl) Baccatin III, or even enzymes that can directly catalyze the attachment of the paclitaxel side chain to the C13 position, thereby streamlining the synthesis process.
Synthetic biology also presents a powerful tool for sustainable production. The entire biosynthetic pathway of paclitaxel is complex, involving numerous enzymatic steps. researchgate.net While significant progress has been made in elucidating this pathway, the focus could shift to creating engineered microbial or plant cell factories that produce key intermediates like baccatin III. These biological systems could then be coupled with efficient chemical steps, such as the silylation to form this compound, followed by chemoenzymatic attachment of various side chains. This hybrid approach would combine the advantages of biological synthesis with the flexibility of chemical modification.
The principles of green chemistry, such as atom economy and the use of safer solvents, will also guide the evolution of synthetic routes involving silylated baccatin III derivatives. The development of catalytic silylation methods and the use of recyclable reagents and solvents will be crucial in minimizing the environmental footprint of producing these vital therapeutic precursors.
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
This compound serves as an ideal scaffold for creating diverse libraries of novel taxane (B156437) analogues. With the most reactive hydroxyl groups at C7 and C13 temporarily masked, chemists can selectively modify other positions on the baccatin III core, such as C2, C4, and C10, to explore structure-activity relationships (SAR). globethesis.commdpi.com
Future derivatization strategies will likely focus on several key areas:
Improving Water Solubility: Paclitaxel's poor water solubility presents significant formulation challenges. researchgate.net Novel derivatives synthesized from the bis-silylated intermediate could incorporate hydrophilic moieties at various positions to enhance aqueous solubility and potentially improve bioavailability for oral administration.
Overcoming Drug Resistance: A major limitation in chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein. globethesis.com By systematically modifying the baccatin III core, it may be possible to design analogues that are poor substrates for these pumps, thereby retaining their efficacy in resistant cancer cell lines. Research has shown that modifications at the C-10 position can significantly impact activity against MDR cells. globethesis.com
Targeted Drug Delivery: The bis-silylated intermediate can be used to construct conjugates where a cytotoxic taxane payload is linked to a targeting ligand, such as an antibody or a small molecule that binds to receptors overexpressed on cancer cells. This approach aims to deliver the drug specifically to the tumor site, increasing efficacy while minimizing systemic toxicity.
The versatility of the triethylsilyl protecting groups, which can be selectively removed under specific conditions, allows for a high degree of control in the synthetic sequence, enabling the creation of previously inaccessible taxane derivatives.
| Modification Site | Potential Derivatization Strategy | Desired Outcome |
| C2-Benzoyl Group | Substitution with different aromatic or aliphatic esters | Explore impact on tubulin binding and activity |
| C4-Acetyl Group | Introduction of alternative acyl groups or carbonates | Modulate solubility and metabolic stability |
| C10-Position | Acylation with novel side chains after deacetylation | Overcome multidrug resistance |
| C13-Side Chain | Attachment of diverse, non-natural side chains | Enhance bioactivity and explore new mechanisms |
Integration of High-Throughput Screening with Computational Design
The synergy between computational chemistry and high-throughput screening (HTS) is set to revolutionize the discovery of new taxane-based drugs. While HTS allows for the rapid testing of large compound libraries, its effectiveness is greatly enhanced when guided by rational, computer-aided drug design. nih.gov
Starting from the this compound scaffold, vast virtual libraries of potential derivatives can be generated in silico. These libraries can be screened using computational methods such as molecular docking to predict their binding affinity to tubulin, the molecular target of paclitaxel. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on existing data for known taxanes to predict the biological activity of novel, unsynthesized compounds. lew.ronih.gov These computational approaches can prioritize a smaller, more manageable set of the most promising candidates for chemical synthesis and subsequent biological evaluation.
This integrated approach offers several advantages:
Efficiency: It focuses synthetic efforts on compounds with the highest probability of success, saving time and resources.
Novelty: Computational tools can explore a much larger chemical space than is feasible with traditional synthesis alone, potentially identifying novel scaffolds and substitution patterns with unexpected activity.
Mechanistic Insight: Molecular modeling can provide detailed insights into how different structural modifications affect the binding of the drug to its target, helping to explain observed SAR and guide further optimization. nih.gov
The future will likely see the development of more sophisticated computational models that can predict not only binding affinity but also pharmacokinetic properties and potential off-target effects, further refining the drug discovery process for compounds derived from this compound.
Interdisciplinary Approaches Combining Synthetic Chemistry and Structural Biology
A deeper understanding of the molecular interactions between taxanes and their biological target, the microtubule, is essential for the rational design of more effective drugs. This is where the interdisciplinary collaboration between synthetic chemists and structural biologists becomes critical.
High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide atomic-level details of how paclitaxel and its analogues bind to the tubulin pocket. mdpi.com By synthesizing novel derivatives from this compound and then determining the structure of these new compounds in complex with tubulin, researchers can gain invaluable insights.
This collaborative cycle works as follows:
Synthesis: Synthetic chemists create a series of novel taxane analogues with specific, planned modifications.
Structural Analysis: Structural biologists determine the high-resolution structures of these analogues bound to microtubules.
SAR Analysis: The structural data is correlated with biological activity data to understand why certain modifications enhance or diminish efficacy. For example, does a new substituent form a favorable hydrogen bond, or does it cause a steric clash?
Informed Design: This new understanding feeds back into the design of the next generation of compounds, creating a virtuous cycle of discovery and optimization.
This approach allows for the validation of computational models and provides a robust, evidence-based foundation for drug design. By combining the power to create new molecules with the ability to visualize their interactions at the atomic level, the scientific community can move beyond incremental improvements and towards the design of truly novel and superior taxane-based therapeutics, all stemming from versatile intermediates like this compound.
Q & A
Basic: What are the primary synthetic routes for 7,13-Bis-O-(triethylsilyl) Baccatin III?
Answer:
The synthesis involves sequential silylation of 10-deacetylbaccatin III (10-DAB) . Key steps include:
- Silylation at C-7 and C-13 : Reacting 10-DAB with triethylsilyl chloride (TESCl) in pyridine to introduce triethylsilyl (TES) protecting groups .
- Acylation : Subsequent acetylation with Ac₂O/pyridine to stabilize reactive hydroxyl groups .
- Purification : Use of column chromatography (e.g., silica gel) and analytical techniques (NMR, HPLC) to confirm structure and purity .
Basic: What role does this compound play in Taxol® synthesis?
Answer:
This derivative serves as a protected intermediate in semi-synthetic Taxol production:
- The TES groups at C-7 and C-13 prevent unwanted side reactions during the attachment of the C-13 side chain (e.g., β-lactam synthons) .
- After side-chain coupling, deprotection (e.g., HCl/ethanol) yields bioactive Taxol .
Advanced: How can researchers optimize the heterologous production of Baccatin III derivatives?
Answer:
Metabolic engineering strategies include:
- Enzyme Cocktails : Co-expressing TOT1 (taxane oxetane-forming enzyme) and T9αH1 (hydroxylase) with other core genes (e.g., T7βH, TAT) in tobacco or yeast .
- Challenges : Low yields (~50 ng/g in tobacco) due to competing pathways; RNAi suppression of endogenous enzymes may reduce byproducts .
- Analytical Validation : LC-MS/MS to monitor intermediates and quantify yield improvements .
Advanced: How do structural modifications (e.g., C-13 side chain absence) impact bioactivity?
Answer:
- Microtubule Binding : Baccatin III derivatives lacking the C-13 side chain exhibit ~250-fold lower binding affinity (Kb = 1.5 × 10<sup>5</sup> M<sup>-1</sup>) compared to Taxol (Kb = 3.7 × 10<sup>7</sup> M<sup>-1</sup>), as shown by fluorescence anisotropy and HPLC cosedimentation assays .
- Anticancer Activity : Fungal-derived Baccatin III induces apoptosis in Jurkat cells via caspase-10 and mitochondrial pathways but requires ~500-fold higher concentrations than Taxol .
Basic: What analytical methods confirm the structure of this compound?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify silyl group positions and stereochemistry .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 227 nm) and mass spectrometry for purity and molecular weight confirmation .
- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .
Advanced: How do metabolic correlations in Taxus species inform Baccatin III biosynthesis?
Answer:
-
Positive Correlations :
Metabolite/Enzyme Correlation Partner Baccatin III Cinnamic acid, DXR 7-epi Taxol Gallic acid, CAT -
Negative Correlations :
Metabolite/Enzyme Correlation Partner Baccatin III PAL, myricetin -
Implications : Upregulating DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) enhances precursor flux .
Advanced: What strategies resolve contradictions in microtubule-binding data for Baccatin III derivatives?
Answer:
- Multi-Assay Validation : Combine fluorescence anisotropy (for equilibrium constants) with direct methods like [(3)H]Taxol displacement or microtubule cosedimentation .
- Structural Docking : Molecular dynamics simulations to compare binding modes of Baccatin III (lacking C-13) vs. Taxol .
Basic: How should this compound be stored for experimental use?
Answer:
- Storage Conditions : -20°C in sealed, light-resistant containers under inert gas (N2 or Ar) to prevent hydrolysis of silyl groups .
- Solubility : Chloroform or ethyl acetate for stock solutions; avoid aqueous buffers unless stabilized .
Advanced: What enzymatic bottlenecks limit Baccatin III yields in heterologous systems?
Answer:
- Key Enzymes :
- Solutions : Codon optimization of DBAT and TOT1 for plant or microbial hosts; promoter engineering to balance expression .
Advanced: How does Baccatin III compare to Taxol in cytotoxicity assays?
Answer:
| Cell Line | IC50 (Baccatin III) | IC50 (Taxol) |
|---|---|---|
| HeLa (Cervical) | 4.30 µM | 0.01–0.05 µM |
| A549 (Lung) | 7.81 µM | 0.02–0.10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
